1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol
Description
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted with a difluoromethyl group at position 6, linked to a piperidin-3-ol moiety. The difluoromethyl group enhances bioavailability and metabolic stability by balancing lipophilicity and electronic effects, a property highlighted in fluorinated pharmaceuticals .
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)8-4-9(14-6-13-8)15-3-1-2-7(16)5-15/h4,6-7,10,16H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYEUZMKRKICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under controlled conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable intermediates.
Final Assembly: The final compound is assembled by coupling the pyrimidine and piperidine rings under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition Studies
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol has been investigated for its potential as an enzyme inhibitor, particularly in the context of drug development. Its structural similarity to other bioactive compounds allows it to interact with various enzymes, making it a candidate for the development of inhibitors against diseases such as cancer and bacterial infections.
Receptor Binding Affinity
Research indicates that this compound may exhibit significant binding affinity to certain receptors, which can be leveraged in the design of new therapeutic agents. The difluoromethyl group enhances lipophilicity, potentially improving the bioavailability of derivatives based on this scaffold.
Agrochemicals
Development of Pesticides
The unique structure of this compound contributes to its application in agrochemicals, particularly as a building block for synthesizing novel pesticides and herbicides. Its ability to inhibit specific biological pathways in pests suggests potential utility in crop protection products .
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal highlighted the use of this compound as a lead compound for developing inhibitors against a specific kinase involved in cancer proliferation. The compound demonstrated promising results in vitro, showing effective inhibition at low micromolar concentrations .
Case Study 2: Agrochemical Development
In another research initiative, scientists synthesized derivatives of this compound to evaluate their efficacy as insecticides. The results indicated that some derivatives exhibited high toxicity against common agricultural pests while being safe for non-target organisms, marking a significant advancement in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Electronic Effects
The compound’s pyrimidine-piperidine scaffold is shared with several analogues, but substituent variations critically influence activity:
The difluoromethyl group in the reference compound provides moderate electron-withdrawing effects, enhancing pyrimidine ring electrophilicity for target binding, while avoiding excessive hydrophobicity associated with trifluoromethyl groups .
Biological Activity
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14F2N4O
- Molecular Weight : 270.26 g/mol
The difluoromethyl group attached to the pyrimidine ring is expected to influence the compound's lipophilicity and biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, while the pyrimidine structure may facilitate binding to nucleic acid targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit anticancer properties. For instance, one study reported that a related compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the effects of conventional chemotherapeutics such as bleomycin .
Antiparasitic Activity
The incorporation of polar functionalities in pyrimidine derivatives has been shown to enhance their antiparasitic activity. For example, modifications similar to those in this compound have resulted in improved efficacy against Plasmodium falciparum, the causative agent of malaria . The mechanism involves inhibition of PfATP4-associated Na+-ATPase activity, crucial for parasite survival.
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit various enzymes. For instance, a study highlighted the inhibitory potential against monoacylglycerol lipase (MAGL), with some derivatives showing IC50 values in the low nanomolar range . This suggests that this compound could be a candidate for further development as an enzyme inhibitor.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
